3,5-Diacetamido-2,6-diiodobenzoic acid

Description

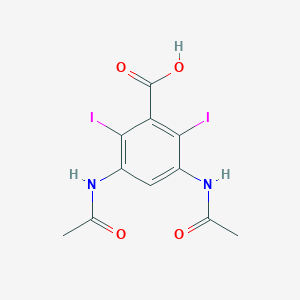

Structure

3D Structure

Properties

IUPAC Name |

3,5-diacetamido-2,6-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10I2N2O4/c1-4(16)14-6-3-7(15-5(2)17)10(13)8(9(6)12)11(18)19/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBYKVSRFAJNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1I)C(=O)O)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10I2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162193-53-5 | |

| Record name | 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-BIS(ACETYLAMINO)-2,6-DIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5G3OH9RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diacetamido-2,6-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and plausible synthetic pathways for 3,5-Diacetamido-2,6-diiodobenzoic acid, a compound of interest in medicinal chemistry and drug development, primarily as a known impurity and analogue of the X-ray contrast agent, Diatrizoic acid.

Chemical Identity and Structure

This compound is an organoiodine compound featuring a benzoic acid core. The benzene ring is substituted with two iodo groups at positions 2 and 6, and two acetamido groups at positions 3 and 5. Its chemical identity is well-defined in public chemical databases.[1]

Chemical Structure:

Caption: Plausible synthetic pathway highlighting incomplete iodination.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid

-

Objective: To reduce the two nitro groups to amino groups, forming 3,5-diaminobenzoic acid.

-

Protocol: 3,5-Dinitrobenzoic acid is dissolved in a suitable solvent (e.g., an aqueous solution of its sodium salt). The reduction is typically carried out via catalytic hydrogenation using a noble metal catalyst like palladium on carbon (Pd/C) under hydrogen pressure. [2]Alternatively, chemical reduction using agents like tin and hydrochloric acid can be employed. The reaction is monitored until the consumption of hydrogen ceases. The catalyst is then filtered off, and the pH of the filtrate is adjusted to precipitate the 3,5-diaminobenzoic acid product, which is then filtered, washed, and dried.

Step 2: Controlled Iodination of 3,5-Diaminobenzoic Acid

-

Objective: To selectively introduce two iodine atoms at the ortho-positions (2 and 6) relative to the carboxylic acid group, while minimizing the iodination at the para-position (4).

-

Protocol: 3,5-Diaminobenzoic acid is suspended in an acidic aqueous medium (e.g., dilute hydrochloric acid). A solution of an iodinating agent, such as iodine monochloride (ICl) or potassium iododichloride (KICl₂), is added dropwise under vigorous stirring. [2]To favor the di-iodinated product, the stoichiometry of the iodinating agent should be carefully controlled (approximately 2 molar equivalents). The reaction temperature is typically maintained between 50-70°C. [3]After the addition is complete, the mixture is stirred for several hours. The precipitated solid, containing primarily 3,5-diamino-2,6-diiodobenzoic acid, is collected by filtration, washed with water to remove excess acid and salts, and then dried.

Step 3: Acetylation of 3,5-Diamino-2,6-diiodobenzoic Acid

-

Objective: To convert the two primary amino groups into acetamido groups.

-

Protocol: The dried 3,5-diamino-2,6-diiodobenzoic acid is dissolved or suspended in an excess of acetic anhydride. A catalytic amount of a strong acid, such as sulfuric acid, can be added to facilitate the reaction. [2]The mixture is heated (e.g., on a steam bath) until the reaction is complete, which can be monitored by techniques like TLC or HPLC. After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride and precipitate the crude product. The solid this compound is then collected by filtration, washed thoroughly with water, and can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

Conclusion

This compound is a significant compound, primarily due to its structural relationship with Diatrizoic acid. While not a commercial product itself, its presence as an impurity is critical for quality control in the manufacturing of iodinated contrast media. The synthetic protocols outlined, derived from established chemical literature, provide a foundational methodology for its preparation in a laboratory setting for research, analytical standard development, and toxicological studies. A thorough understanding of its properties and synthesis is essential for professionals in drug development and quality assurance.

References

- 1. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

- 3. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical Properties of 3,5-Diacetamido-2,6-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetamido-2,6-diiodobenzoic acid, a halogenated aromatic carboxylic acid, is a compound of interest in medicinal chemistry and materials science. Its structural features, including the presence of two iodo substituents and two acetamido groups on a benzoic acid backbone, are anticipated to confer unique physicochemical properties. This technical guide provides a summary of the available (computed and predicted) physical properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature, this guide also outlines general experimental protocols for the determination of key physical properties.

Core Physical Properties

| Physical Property | Predicted/Computed Value | Data Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 162193-53-5 | PubChem[1] |

| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | PubChem[1] |

| Molecular Weight | 488.02 g/mol | PubChem[1] |

| Melting Point | 266-268 °C | ChemicalBook[2] |

| Boiling Point | 593.3 ± 50.0 °C (Predicted) | ChemicalBook[2] |

| Density | 2.299 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 1.10 ± 0.10 (Predicted) | ChemicalBook[2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | ChemicalBook[2] |

| XLogP3 | 1.1 | PubChem[1] |

| Topological Polar Surface Area | 95.5 Ų | PubChem[1] |

Experimental Protocols

The following sections detail generalized experimental methodologies that can be employed to determine the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity and can be determined using the capillary method.

Methodology:

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Solubility Determination

The solubility of a compound in various solvents is a fundamental property that influences its formulation and delivery.

Methodology:

-

A known, small amount of the solid compound is added to a specific volume of a selected solvent (e.g., water, ethanol, DMSO) in a vial at a controlled temperature.

-

The mixture is agitated for a sufficient period to ensure equilibrium is reached.

-

If the solid dissolves completely, more solute is added incrementally until the solution is saturated and a solid phase persists.

-

The concentration of the dissolved solute in the saturated solution is then determined analytically, often by techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after filtering out the undissolved solid.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its behavior in physiological environments. Potentiometric titration is a common method for its determination.

Methodology:

-

A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound has low water solubility.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

-

The data of pH versus the volume of titrant added is plotted. The pKa is determined from the titration curve, often corresponding to the pH at the half-equivalence point.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized or isolated compound like this compound.

Figure 1. A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

References

A Comprehensive Technical Guide to 3,5-Diacetamido-2,6-diiodobenzoic Acid

This technical guide provides an in-depth overview of 3,5-Diacetamido-2,6-diiodobenzoic acid, a compound of significant interest to researchers, scientists, and professionals in drug development, particularly in the context of pharmaceutical impurities and quality control.

Chemical Identity and Descriptors

This compound is an organoiodine compound. Its chemical identity is well-established, and it is cataloged in various chemical databases. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 162193-53-5 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C11H10I2N2O4 | [1][2] |

| UNII | 9K5G3OH9RM | [1] |

Synonyms: This compound is also known by several other names, including:

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are available in public databases. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| Molecular Weight | 488.02 g/mol | [1][2] |

| Monoisotopic Mass | 487.87300 Da | [1] |

| Topological Polar Surface Area | 95.5 Ų | [1] |

| Complexity | 363 | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Relationship to Diatrizoic Acid

This compound is primarily known as a related substance and impurity in the synthesis of Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).[1] Diatrizoic acid is a widely used X-ray contrast agent.[3][4] The synthesis of these compounds generally involves a multi-step process starting from 3,5-dinitrobenzoic acid or 3,5-diaminobenzoic acid.

A general synthetic pathway involves the iodination of a diaminobenzoic acid precursor, followed by acetylation of the amino groups.[3][5] The target compound, having two iodine atoms, is understood to be a byproduct resulting from incomplete iodination during the synthesis of the tri-iodinated final product, Diatrizoic acid.

Caption: Generalized synthesis pathway for Diatrizoic acid and related compounds.

Experimental Protocols: Synthesis of Related Compounds

General Protocol for Iodination and Acetylation (inferred from Diatrizoic Acid Synthesis):

-

Iodination of 3,5-Diaminobenzoic Acid:

-

3,5-Diaminobenzoic acid is dissolved in an acidic aqueous solution.[3]

-

An iodinating agent, such as a solution of iodine monochloride (ICl), is added gradually to the reaction mixture.[3][6]

-

The reaction temperature is typically controlled, for instance, in the range of 40-70°C.[3]

-

The reaction is allowed to proceed for several hours to facilitate the substitution of iodine atoms onto the benzene ring.[3] Incomplete reaction at this stage leads to the formation of di-iodinated species alongside the desired tri-iodinated product.

-

-

N-acetylation of Iodinated Intermediates:

-

The mixture of iodinated diaminobenzoic acids is then subjected to acetylation.[3]

-

An acetylating reagent, such as acetic anhydride, is introduced, often in the presence of a catalyst or in a suitable solvent like acetic acid.[3]

-

The reaction is typically heated (e.g., 60-90°C) for a period to ensure the conversion of the amino groups to acetamido groups.[3]

-

This step converts both the di- and tri-iodinated intermediates into their respective diacetamido forms.

-

-

Purification:

Relevance in Drug Development

The primary significance of this compound for drug development professionals lies in its status as a process-related impurity of Diatrizoic acid.[1] The control and monitoring of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

References

- 1. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 4. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

- 6. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

In-Depth Technical Guide: 3,5-Diacetamido-2,6-diiodobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

3,5-Diacetamido-2,6-diiodobenzoic acid is an iodinated derivative of benzoic acid. Its core structure consists of a benzene ring substituted with a carboxylic acid group, two acetamido groups at positions 3 and 5, and two iodine atoms at positions 2 and 6. The presence of iodine atoms significantly increases the molecule's electron density and molecular weight, which can be a desirable characteristic in applications such as X-ray contrast media, although this specific isomer is less common than its tri-iodinated counterpart, diatrizoic acid.

Molecular and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry, and for the interpretation of analytical data.

| Property | Value | Source |

| Molecular Weight | 488.02 g/mol | PubChem |

| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | PubChem |

| CAS Number | 162193-53-5 | PubChem |

| Exact Mass | 487.87300 Da | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis and Experimental Protocols

While specific, validated experimental protocols for the synthesis of this compound are not widely published, a rational synthetic route can be proposed based on the well-established synthesis of its close analog, 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid)[1][2][3][4]. The general strategy involves the iodination of a diaminobenzoic acid precursor followed by acetylation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from 3,5-diaminobenzoic acid. The key steps would be a controlled iodination followed by acetylation of the amino groups.

A logical workflow for the proposed synthesis is illustrated in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Iodination of 3,5-Diaminobenzoic Acid

-

In a well-ventilated fume hood, dissolve 3,5-diaminobenzoic acid in a suitable acidic solvent, such as dilute hydrochloric acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of an iodinating agent, such as iodine monochloride (ICl) or sodium iododichloride (NaICl₂), dropwise to the cooled solution while stirring vigorously. The stoichiometry should be carefully controlled to favor di-iodination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.

-

The product, 3,5-diamino-2,6-diiodobenzoic acid, may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Acetylation of 3,5-Diamino-2,6-diiodobenzoic Acid

-

Suspend the dried 3,5-diamino-2,6-diiodobenzoic acid in acetic anhydride.

-

Add a catalytic amount of a strong acid, such as sulfuric acid, to initiate the acetylation.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove excess acetic anhydride and acid, and then dry.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxylic acid, amide).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Activity and Signaling Pathways

There is limited specific information available in the scientific literature regarding the biological activity and signaling pathway involvement of this compound. However, based on the structure of related iodinated benzoic acids, some potential areas of investigation can be proposed.

Potential Antimicrobial Activity

Some derivatives of diaminobenzoic acid have been reported to exhibit antimicrobial properties[5][6]. It is plausible that this compound could also possess some level of antibacterial or antifungal activity. Further research would be required to investigate this potential.

A logical diagram illustrating the relationship between the chemical structure and potential biological activity is presented below.

References

- 1. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 2. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

- 3. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3,5-Diacetamido-2,6-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-diacetamido-2,6-diiodobenzoic acid, including its chemical identity, properties, and synthesis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also known by synonyms such as 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid and is recognized as Impurity C of Amidotrizoic Acid Dihydrate[2].

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| CAS Number | 162193-53-5[1] |

| PubChem CID | 5284542[1] |

| UNII | 9K5G3OH9RM[1] |

The fundamental physicochemical properties of the compound are detailed in Table 2.

| Property | Value |

| Molecular Formula | C₁₁H₁₀I₂N₂O₄[1] |

| Molecular Weight | 488.02 g/mol [1] |

| Exact Mass | 487.87300 Da[1] |

| XLogP3 | 1.1[1] |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

Synthesis and Experimental Protocols

The logical synthesis route is illustrated in the workflow diagram below and involves the following key transformations:

-

Reduction of a dinitro-precursor.

-

Iodination of the resulting diamino compound.

-

Acetylation of the amino groups.

Caption: General synthesis workflow for this compound.

The following protocols are adapted from the synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid and are presented as a likely methodology for producing the diiodo- derivative. The key differentiation would lie in the stoichiometry of the iodinating agent used in Step 2.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

-

Method: Catalytic hydrogenation is a common method. 3,5-dinitrobenzoic acid is dissolved in a suitable solvent, and a noble metal catalyst (e.g., platinum) is added. The mixture is then subjected to hydrogenation under pressure[3].

-

Alternative Method: Reduction can also be achieved by heating with ammonium sulfide[3].

Step 2: Iodination of 3,5-Diaminobenzoic Acid

-

Reagents: An iodinating agent such as iodine monochloride (ICl) or a mixture of potassium iodide (KI) and hydrogen peroxide (H₂O₂) can be used[3][5]. To obtain the 2,6-diiodo derivative instead of the 2,4,6-triiodo derivative, the molar equivalents of the iodinating agent would need to be carefully controlled.

-

Procedure: 3,5-diaminobenzoic acid is dissolved in an acidic aqueous solution (e.g., with sulfuric acid). The iodinating agent is then added portion-wise while controlling the reaction temperature, typically between 40-70°C[3][5]. The reaction progress is monitored until the desired level of iodination is achieved.

Step 3: Acetylation of 3,5-Diamino-2,6-diiodobenzoic Acid

-

Reagents: Acetic anhydride is the most common acetylating agent, often used in combination with acetic acid and sometimes a catalyst like trifluoroacetic acid[3].

-

Procedure: The diiodinated intermediate is suspended in a mixture of acetic anhydride and acetic acid. The reaction is typically heated to facilitate the N-acetylation of both amino groups[3]. The reaction is carried out until completion, and the final product, this compound, is then isolated, for instance, by precipitation and filtration.

Biological Activity and Applications

Currently, there is no specific biological activity or signaling pathway directly associated with this compound in the reviewed literature. Its primary relevance in a pharmaceutical context is as a known impurity in the production of amidotrizoate-based radiocontrast agents[2]. The parent compounds, such as Diatrizoate, are biologically active as X-ray contrast media due to their high iodine content, which opacifies blood vessels and the gastrointestinal tract to X-rays[3]. The metabolic behavior of Diatrizoate has been studied, indicating partial deacetylation in vivo[6]. Given its structural similarity, any biological effect of this compound would warrant investigation, particularly in the context of toxicology and as a potential metabolite of related compounds.

Conclusion

This compound is a well-characterized chemical compound, primarily of interest as a reference standard for impurity analysis in the manufacturing of iodinated radiocontrast agents. While its direct biological functions have not been a subject of extensive research, the synthetic pathways analogous to those for Diatrizoic acid are well-established. This guide provides a foundational understanding of this compound for researchers and developers working with related pharmaceutical products. Further investigation into its potential biological and toxicological profile may be a relevant area for future research.

References

- 1. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 4. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Diatrizoate contrast agents: 2-amino-5-acetamido-, and 3,5-diamino-2,4,6-triiodobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Iodination of 3,5-Diacetamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the iodination of 3,5-diacetamidobenzoic acid, a critical transformation in the synthesis of precursors for iodinated contrast agents. The primary focus is on a process that leverages an in situ hydrolysis-iodination sequence to produce 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, a key intermediate for X-ray contrast media like metrizoic acid.[1]

Reaction Overview

The iodination of 3,5-diacetamidobenzoic acid is not a direct electrophilic substitution to yield a triiodo-diacetamido product. Instead, it proceeds through an elegant and efficient pathway where the starting material serves as a precursor for the gradual, in situ generation of 3-acetamido-5-aminobenzoic acid.[2] Under acidic conditions, one of the acetamido groups is hydrolyzed. The resulting mono-acetylated compound is highly reactive and is immediately tri-iodinated by an excess of the iodinating agent present in the reaction medium.[2]

This method of "indirect introduction" is advantageous as it maintains a low concentration of the reactive intermediate, which prevents the precipitation of undesirable di-iodinated contaminants.[2] The final tri-iodinated product precipitates from the acidic solution, which protects it from further hydrolysis.[2] The preferred iodinating agent for this transformation is a stabilized form of iodine chloride, such as sodium dichloroiodate (NaICl₂).[1][2]

Quantitative Data Presentation

The following tables summarize the quantitative data from representative experimental protocols for the iodination of 3,5-diacetamidobenzoic acid and its sodium salt.

Table 1: Iodination via Slow Addition of Sodium 3,5-Diacetamidobenzoate

| Parameter | Value | Molar Equivalent | Reference |

| Starting Material | Sodium 3,5-diacetamidobenzoate (3.3 g) | 12.7 mmol (1.0 eq) | [2] |

| Iodinating Agent | 3.7M NaICl₂ solution (12 ml) | 44.4 mmol (3.5 eq) | [2] |

| Reaction Medium | Dilute Hydrochloric Acid (60 ml) | - | [2] |

| pH | ~0.2 | - | [2] |

| Temperature | 80-90°C | - | [2] |

| Reaction Time | 3.5 hours | - | [2] |

| Product | 3-acetamido-5-amino-2,4,6-triiodobenzoic acid | - | [2] |

| Yield | 5.2 g (71%) | - | [2] |

Table 2: Iodination via In Situ Hydrolysis of 3,5-Diacetamidobenzoic Acid (Large Scale)

| Parameter | Value | Molar Equivalent | Reference |

| Starting Material | 3,5-Diacetamidobenzoic Acid | ~0.4 mol (1.0 eq) | [2] |

| Iodinating Agent | 3.7M NaICl₂ solution (333 ml) | 1.23 mol (3.08 eq) | [2] |

| Reaction Medium | 2N Hydrochloric Acid (1150 ml) | - | [2] |

| pH | < 2 | - | [2] |

| Temperature | 86°C | - | [2] |

| Reaction Time | 2 hours | - | [2] |

| Product | 3-acetamido-5-amino-2,4,6-triiodobenzoic acid | - | [2] |

| Yield | 195 g (85%) | - | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established patent literature.

Protocol 1: General Procedure for In Situ Hydrolysis and Iodination This procedure is suitable for lab-scale synthesis.[2]

-

Suspension: Suspend 3.0 g (12.7 mmol) of 3,5-diacetamidobenzoic acid in 60 ml of water or dilute acid.

-

pH Adjustment: Adjust the pH of the suspension to the desired value (a pH below 2 is preferable, ideally between 0 and 1).[1][2]

-

Addition of Iodinating Agent: Add 12 ml of 3.7 M sodium dichloroiodate (NaICl₂) solution (44.4 mmol).

-

Heating: Place the reaction flask in a preheated oil bath set to the target temperature (e.g., 80-90°C).[1]

-

Reaction: Maintain the temperature with stirring for the specified duration (e.g., 2-4 hours).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and continue stirring for several hours to ensure complete precipitation of the product.

-

Filtration and Washing: Filter the solid product. Suspend the collected solid in water acidified with hydrochloric acid, filter again, and wash with water.

-

Drying: Dry the final product at 50°C in vacuo.

Protocol 2: Iodination by Slow Addition of Substrate This method emphasizes the gradual introduction of the reactant into the hot iodinating medium.[2]

-

Preparation of Iodinating Medium: Heat a mixture of 60 ml of dilute hydrochloric acid (pH ~0.2) and 12 ml of 3.7 M NaICl₂ solution to 80-90°C in a reaction flask.

-

Substrate Solution: Prepare a solution of 3.3 g (12.7 mmol) of sodium 3,5-diacetamidobenzoate in 10 ml of water.

-

Slow Addition: Add the substrate solution to the hot iodinating medium using a dropping funnel over a period of 50 minutes.

-

Reaction: After the addition is complete, maintain the reaction mixture at 80-90°C for 3.5 hours.

-

Work-up: Cool the reaction mixture to room temperature and stir for several hours.

-

Isolation: Collect the precipitated product by filtration. Suspend the product in water acidified with hydrochloric acid, filter, and wash.

Visualization of Pathways and Workflows

Reaction Pathway The following diagram illustrates the sequential hydrolysis and iodination of 3,5-diacetamidobenzoic acid.

Experimental Workflow This flowchart details the general experimental procedure for the synthesis.

Logical Relationship: The "Indirect Introduction" Method This diagram explains the rationale behind using 3,5-diacetamidobenzoic acid as a starting material to avoid impurities.

References

A Technical Guide to the Acetylation of 3,5-diamino-2,6-diiodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylation of 3,5-diamino-2,6-diiodobenzoic acid to produce 3,5-bis(acetylamino)-2,6-diiodobenzoic acid. This process is a fundamental transformation in organic synthesis, often employed in the development of pharmaceutical compounds and contrast agents. This document details the chemical properties of the involved substances, a representative experimental protocol, and the logical workflow of the synthesis.

Core Compound Data

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.

| Property | 3,5-diamino-2,6-diiodobenzoic acid (Starting Material) | 3,5-bis(acetylamino)-2,6-diiodobenzoic acid (Product) |

| CAS Number | Not explicitly found in search results | 162193-53-5[1][2] |

| Molecular Formula | C₇H₆I₂N₂O₂ | C₁₁H₁₀I₂N₂O₄[1] |

| Molecular Weight | 403.94 g/mol | 488.02 g/mol [1] |

| Melting Point | Data not available in search results | 266-268 °C[1] |

| Appearance | Data not available in search results | Pale Brown to Light Brown Solid[1] |

| Solubility | Data not available in search results | DMSO (Slightly), Methanol (Slightly, Heated)[1] |

Reaction Workflow

The acetylation of 3,5-diamino-2,6-diiodobenzoic acid involves the reaction of the amino groups with an acetylating agent, typically acetic anhydride, to form amide bonds.

Caption: A generalized workflow for the acetylation of 3,5-diamino-2,6-diiodobenzoic acid.

Experimental Protocol

The following is a representative experimental protocol for the acetylation of 3,5-diamino-2,6-diiodobenzoic acid. This protocol is based on procedures for the analogous synthesis of diatrizoic acid, due to the lack of a specific published procedure for the 2,6-diiodo isomer.[3][4] Researchers should consider this a starting point and may need to optimize conditions for their specific requirements.

Materials:

-

3,5-diamino-2,6-diiodobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Trifluoroacetic acid (optional, as catalyst)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,5-diamino-2,6-diiodobenzoic acid in glacial acetic acid.

-

Addition of Acetylating Agent: Add an excess of acetic anhydride to the suspension. For catalytic enhancement, a small amount of trifluoroacetic acid can be carefully added.[3]

-

Reaction: Heat the reaction mixture with stirring. A typical temperature range for similar acetylations is 50-90°C.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. To induce further precipitation, the cooled reaction mixture can be poured into cold deionized water.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with deionized water to remove residual acid and anhydride.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 3,5-bis(acetylamino)-2,6-diiodobenzoic acid.[3]

-

Drying: Dry the purified product under vacuum.

Synthesis Pathway

The chemical transformation involves the nucleophilic attack of the amino groups on the carbonyl carbons of acetic anhydride, leading to the formation of two amide bonds and the release of two molecules of acetic acid as a byproduct.

Caption: The overall chemical transformation in the acetylation of 3,5-diamino-2,6-diiodobenzoic acid.

Spectroscopic Data (Analogous Compound)

While specific spectroscopic data for 3,5-diamino-2,6-diiodobenzoic acid and its acetylated product were not available in the search results, data for the closely related 3,5-diamino-2,4,6-triiodobenzoic acid is provided below for illustrative purposes as a likely approximation.[3]

3,5-diamino-2,4,6-triiodobenzoic acid (Analogous Starting Material) [3]

| Spectroscopy | Data |

| IR (KBr) | 3500 cm⁻¹, 3020 cm⁻¹ |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ 12.8 (s, 1H), 7.23 (s, 4H) |

| ¹³C-NMR (300 MHz, DMSO-d₆) | 167.2, 139.2, 135.3, 97.3, 91.4 |

| MS (M+H)⁺ | 531.84 |

Note: The provided data is for the 2,4,6-triiodo analogue and should be used as a reference with caution. Experimental determination of the spectroscopic properties of the 2,6-diiodo compounds is recommended for accurate characterization.

References

- 1. 3,5-bis(acetylamino)-2,6-diiodobenzoic acid | 162193-53-5 [amp.chemicalbook.com]

- 2. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 4. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 3,5-Diacetamido-2,6-diiodobenzoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 3,5-Diacetamido-2,6-diiodobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document consolidates predicted spectroscopic data, detailed experimental protocols for synthesis and analysis, and a logical workflow for its preparation and characterization. The information is presented to facilitate further research and application of this compound.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure is closely related to the well-known X-ray contrast agent, Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), suggesting possible utility in imaging or as a scaffold for novel therapeutic agents. Accurate spectroscopic data and reliable synthetic protocols are crucial for its further investigation and application. This guide aims to provide a foundational resource for researchers working with this molecule.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in the public domain, the following data are predicted based on the chemical structure of this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 9.0 | Singlet | 2H | -NH- (Amide protons) |

| ~7.8 | Singlet | 1H | Ar-H (Aromatic proton) |

| ~2.2 | Singlet | 6H | -CH₃ (Acetyl methyl protons) |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH (Carboxylic acid proton) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~168 | C=O (Carboxylic Acid) |

| ~145 | C-NH (Aromatic) |

| ~135 | C-H (Aromatic) |

| ~130 | C-COOH (Aromatic) |

| ~95 | C-I (Aromatic) |

| ~25 | -CH₃ (Acetyl) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| 3300 - 2500 | Very Broad | O-H Stretch (Carboxylic Acid) |

| 1710 - 1680 | Strong | C=O Stretch (Carboxylic Acid) |

| 1680 - 1640 | Strong | C=O Stretch (Amide I) |

| 1600 - 1550 | Medium | N-H Bend (Amide II) |

| 1580 - 1450 | Medium | C=C Stretch (Aromatic) |

| ~850 | Medium | C-H Bend (Aromatic) |

| 600 - 500 | Medium | C-I Stretch |

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 487.87 | [M-H]⁻ |

| 489.88 | [M+H]⁺ |

| 511.86 | [M+Na]⁺ |

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from established procedures for the synthesis of Diatrizoic acid.

Step 1: Nitration of Benzoic Acid

-

To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, slowly add benzoic acid while maintaining the temperature below 10 °C.

-

After the addition is complete, warm the mixture to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the 3,5-dinitrobenzoic acid.

-

Filter the precipitate, wash with cold water until neutral, and dry.

Step 2: Reduction of 3,5-Dinitrobenzoic Acid

-

Suspend 3,5-dinitrobenzoic acid in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (10%).

-

Hydrogenate the mixture under pressure until the theoretical amount of hydrogen is consumed.

-

Filter the catalyst and evaporate the solvent to obtain 3,5-diaminobenzoic acid.

Step 3: Iodination of 3,5-Diaminobenzoic Acid

-

Dissolve 3,5-diaminobenzoic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and add a solution of iodine monochloride (ICl) dropwise. The stoichiometry should be carefully controlled to favor di-iodination over tri-iodination.

-

Stir the reaction mixture at low temperature for several hours.

-

Acidify the solution with hydrochloric acid to precipitate the 3,5-diamino-2,6-diiodobenzoic acid.

-

Filter the product, wash with water, and dry.

Step 4: Acetylation of 3,5-Diamino-2,6-diiodobenzoic Acid

-

Reflux the 3,5-diamino-2,6-diiodobenzoic acid in a mixture of acetic anhydride and a catalytic amount of sulfuric acid for several hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any other significant fragments or adducts.

Workflow and Logical Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical flow for the spectroscopic characterization of the final product.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and detailed experimental protocols for the synthesis and analysis of this compound. The presented information is intended to serve as a valuable resource for researchers, enabling further exploration of this compound's properties and potential applications. The provided workflows offer a clear and logical pathway for its preparation and characterization. Future experimental work is required to validate the predicted spectroscopic data.

An In-Depth Technical Guide to the 1H NMR Spectrum of 3,5-Diacetamido-2,6-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Diacetamido-2,6-diiodobenzoic acid. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a structural representation to aid in spectral assignment.

Predicted 1H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is predicted based on the analysis of structurally similar compounds, including its close analog, diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted 1H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 8.5 - 9.0 | Singlet | 1H | Ar-H |

| 2 | ~ 10.0 - 11.0 | Broad Singlet | 2H | -NH- |

| 3 | ~ 2.2 - 2.3 | Singlet | 6H | -CH3 |

| 4 | ~ 12.0 - 13.0 | Broad Singlet | 1H | -COOH |

Structural and Spectral Assignment

The chemical structure of this compound dictates a specific pattern in its 1H NMR spectrum. The substituents on the benzene ring significantly influence the chemical shifts of the aromatic proton.

Caption: Chemical structure and predicted 1H NMR signal assignments.

Interpretation of the Spectrum

The predicted 1H NMR spectrum of this compound is expected to exhibit four distinct signals:

-

Aromatic Proton (Ar-H): A single aromatic proton at position 4 is anticipated to appear as a singlet in the downfield region, estimated between δ 8.5 and 9.0 ppm. The significant downfield shift is attributed to the deshielding effects of the two ortho iodine atoms and the two meta acetamido groups.

-

Amide Protons (-NH-): The two amide protons are expected to produce a broad singlet at approximately δ 10.0 - 11.0 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Acetyl Protons (-CH3): The six protons of the two equivalent acetyl groups will give rise to a sharp singlet at around δ 2.2 - 2.3 ppm. This is a characteristic region for acetamido methyl groups.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be the most downfield signal, appearing as a very broad singlet between δ 12.0 and 13.0 ppm. Its chemical shift and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.

Detailed Experimental Protocol for 1H NMR Spectroscopy

This section provides a comprehensive methodology for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Due to the anticipated low solubility of the compound in common NMR solvents like chloroform-d (CDCl3), a more polar solvent such as dimethyl sulfoxide-d6 (DMSO-d6) is recommended. DMSO-d6 is an excellent solvent for polar aromatic acids and will facilitate the observation of exchangeable protons like those of the amide and carboxylic acid groups.

-

Concentration: Prepare a sample solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of DMSO-d6.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Solubilization: If the compound does not fully dissolve at room temperature, gentle warming of the NMR tube in a water bath followed by vortexing may be necessary. Ensure the sample is completely dissolved before placing it in the spectrometer.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

-

Spectral Width: A spectral width of at least 16 ppm is recommended to ensure all signals, including the broad carboxylic acid proton, are observed.

-

Acquisition Time: An acquisition time of at least 2 seconds will provide good digital resolution.

-

Relaxation Delay: A relaxation delay of 5 seconds is advisable to allow for full relaxation of all protons, ensuring accurate integration.

-

Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly degrading the resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons contributing to each resonance.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing the 1H NMR spectrum.

Caption: Workflow for 1H NMR analysis.

This guide provides a foundational understanding of the expected 1H NMR spectrum of this compound and a robust protocol for its experimental determination. The provided data and methodologies are intended to assist researchers in the structural elucidation and characterization of this and related compounds.

An In-depth Technical Guide to the 13C NMR Analysis of 3,5-Diacetamido-2,6-diiodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3,5-diacetamido-2,6-diiodobenzoic acid. Due to the absence of direct experimental spectral data in the reviewed literature, this document focuses on the prediction of the 13C NMR spectrum based on established substituent effects, a detailed, generalized experimental protocol for data acquisition, and logical workflows for the analytical process.

Molecular Structure and Carbon Numbering

The foundation of any NMR analysis is a clear understanding of the molecule's structure. The diagram below illustrates the chemical structure of this compound with each unique carbon atom numbered for unambiguous assignment in the subsequent data table.

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Diacetamido-2,6-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,5-Diacetamido-2,6-diiodobenzoic acid. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines foundational mass spectrometry principles with data from analogous iodinated and aromatic compounds to propose a robust analytical framework. This guide is intended to serve as a practical resource for method development, impurity analysis, and structural characterization.

Compound Overview

This compound is a di-iodinated aromatic compound.[1] Its chemical structure and properties are summarized in Table 1. It is recognized as a potential impurity in the manufacturing of Diatrizoic acid (also known as Amidotrizoic acid), a widely used radiopaque contrast agent.[1][2][3] Therefore, sensitive and specific analytical methods are crucial for its detection and quantification in pharmaceutical preparations.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀I₂N₂O₄[1] |

| Molecular Weight | 488.02 g/mol [1] |

| Monoisotopic Mass | 487.87300 Da[1] |

| IUPAC Name | This compound[1] |

| Synonyms | Amidotrizoic acid dihydrate impurity C [EP], 4-Deiodo-amidotrizoic Acid[1] |

Core Principles of Mass Spectrometric Analysis

Electrospray ionization (ESI) is a highly suitable "soft ionization" technique for analyzing polar molecules like this compound, as it typically preserves the molecular ion, which is crucial for identification.[4][5] However, a significant challenge in the ESI-MS analysis of iodinated aromatic compounds is the potential for in-source deiodination.[6] This phenomenon, where one or more iodine atoms are replaced by hydrogen, can be induced by certain mobile phase additives, particularly formic acid, and is dependent on the ESI capillary voltage.[6] This can complicate spectral interpretation, and therefore, careful selection of analytical conditions is paramount.

Proposed Experimental Protocol: LC-MS/MS

The following protocol outlines a detailed methodology for the sensitive detection and quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation (for drug substance): Accurately weigh 10 mg of the Diatrizoic acid drug substance and dissolve it in 10 mL of a 50:50 water/acetonitrile mixture. Vortex to ensure complete dissolution.

-

Final Dilution: Dilute the sample solution further with the same solvent to fall within the calibration range.

Liquid Chromatography (LC)

Table 2: Proposed Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Rationale: A C18 column provides excellent retention for aromatic acids. Acetic acid is chosen as the mobile phase modifier to minimize the risk of in-source deiodination that can be observed with formic acid.[6]

Mass Spectrometry (MS)

Table 3: Proposed Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Negative and Positive (run separately for method development) |

| Capillary Voltage | 3.5 kV (Negative), 4.0 kV (Positive) - Optimize to minimize deiodination[6] |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400 °C |

| Scan Mode | Full Scan (m/z 100-600) for identification; Multiple Reaction Monitoring (MRM) for quantification |

| Collision Gas | Argon |

| Collision Energy | Optimize for each MRM transition (typically 15-40 eV) |

Predicted Fragmentation Patterns and Data

The fragmentation of this compound is predicted based on the fragmentation of similar structures like benzoic acid.[7][8] Key fragmentation pathways are expected to involve the loss of the carboxylic acid group, acetyl groups, and iodine atoms.

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Ions

| Ion Species | Predicted m/z (Negative Mode) | Predicted m/z (Positive Mode) | Predicted Fragment Origin |

| [M-H]⁻ / [M+H]⁺ | 486.87 | 488.88 | Molecular Ion |

| [M-H-CH₂CO]⁻ / [M+H-CH₂CO]⁺ | 444.86 | 446.87 | Loss of a ketene group from an acetamido moiety |

| [M-H-COOH]⁻ / [M+H-COOH]⁺ | 441.89 | 443.91 | Loss of the carboxylic acid group |

| [M-H-I]⁻ / [M+H-I]⁺ | 359.97 | 361.98 | Loss of an iodine radical |

| [M-H-HI]⁻ / [M+H-HI]⁺ | 358.96 | 360.97 | Loss of hydrogen iodide |

| [M-H-COOH-I]⁻ / [M+H-COOH-I]⁺ | 314.99 | 317.00 | Sequential loss of carboxylic acid and iodine |

| [C₆H₅]⁺ | - | 77.04 | Phenyl cation (characteristic of aromatic compounds)[7] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample handling to final data reporting.

Caption: Proposed LC-MS/MS experimental workflow.

Predicted Fragmentation Pathway

This diagram visualizes the logical relationships between the parent molecule and its primary predicted fragments in negative ion mode.

References

- 1. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the FTIR Spectrum Analysis of 3,5-Diacetamido-2,6-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,5-Diacetamido-2,6-diiodobenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted spectrum based on the well-established characteristic vibrational frequencies of its constituent functional groups. This information is crucial for the structural elucidation and quality control of this compound in research and pharmaceutical development.

Molecular Structure and Functional Groups

This compound is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring with five substituents: a carboxylic acid group, two acetamido groups, and two iodine atoms. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:

-

Carboxylic Acid (-COOH): This group exhibits characteristic O-H and C=O stretching vibrations.

-

Secondary Amide (-NHCOCH₃): This group shows N-H stretching, C=O stretching (Amide I), and N-H bending/C-N stretching (Amide II) vibrations.

-

Substituted Benzene Ring: The aromatic ring has characteristic C-H and C=C stretching and bending vibrations.

-

Carbon-Iodine Bond (C-I): The stretching vibration of the C-I bond is expected in the far-infrared region.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound, their expected wavenumber ranges, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid |

| ~3250 | Medium | N-H stretch | Amide |

| ~3050 | Weak | Aromatic C-H stretch | Aromatic Ring |

| ~2950 | Weak | Aliphatic C-H stretch | Acetamido (CH₃) |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1660 | Strong | C=O stretch (Amide I) | Amide |

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1550 | Medium | N-H bend (Amide II) | Amide |

| ~1420 | Medium | O-H in-plane bend | Carboxylic Acid |

| ~1300 | Medium | C-N stretch | Amide |

| ~920 | Broad, Medium | O-H out-of-plane bend | Carboxylic Acid |

| Below 600 | Medium | C-I stretch | Aryl Iodide |

Experimental Protocols

A standard procedure for obtaining the FTIR spectrum of a solid sample like this compound is the KBr pellet method.

Potassium Bromide (KBr) Pellet Method

Objective: To prepare a solid dispersion of the sample in a KBr matrix for FTIR analysis by transmission.

Materials:

-

This compound (sample)

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Infrared lamp (optional)

Procedure:

-

Drying: Gently heat the KBr powder under an infrared lamp or in an oven at ~110°C for 2-3 hours to remove any adsorbed water. Moisture will cause a broad absorption band around 3400 cm⁻¹ and can interfere with the analysis of O-H and N-H stretching regions. Allow the KBr to cool to room temperature in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

-

Pellet Formation:

-

Assemble the die set of the pellet press.

-

Transfer a small amount of the KBr-sample mixture into the die.

-

Ensure the surface of the powder is level.

-

Place the plunger into the die body and apply pressure (typically 7-10 tons) for several minutes. This is often done under vacuum to remove entrapped air, which can cause the pellet to be opaque.

-

-

Pellet Examination: Carefully remove the resulting KBr pellet from the die. A good pellet should be thin and transparent or translucent.

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Molecular Structure and Key Vibrational Modes

Caption: Key functional groups of this compound.

FTIR Analysis Workflow

Caption: Workflow for FTIR analysis of a solid sample.

Solubility Profile of 3,5-Diacetamido-2,6-diiodobenzoic Acid in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Diacetamido-2,6-diiodobenzoic acid in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development, offering a summary of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is an organoiodine compound with a molecular structure that suggests limited solubility in aqueous solutions and variable solubility in organic solvents. The presence of two acetamido groups and a carboxylic acid function introduces polarity and hydrogen bonding capabilities, while the two iodine atoms and the benzene ring contribute to its lipophilicity. Understanding its solubility is crucial for various applications, including formulation development, analytical method development, and drug delivery studies.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, qualitative assessments indicate that it is slightly soluble in methanol (with heating) and dimethyl sulfoxide (DMSO). For the structurally related compound, 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid), solubility has been reported in methanol, ethanol (with sonication and warming), and dimethylformamide.

To facilitate comparative analysis upon experimental determination, the following table structure is recommended for presenting quantitative solubility data.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available | Shake-Flask Method | - |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available | Shake-Flask Method | - |

| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available | Shake-Flask Method | - |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available | Shake-Flask Method | - |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | Data not available | Data not available | Shake-Flask Method | - |

| N,N-Dimethylformamide | C₃H₇NO | 6.4 | 25 | Data not available | Data not available | Shake-Flask Method | - |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | Data not available | Shake-Flask Method | - |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of this compound in various organic solvents can be reliably determined using the shake-flask method. This protocol is based on the principles outlined in the USP General Chapter <1236> "Solubility Measurements".[1][2][3]

3.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For finer suspensions, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility of the compound in the original undiluted solution by applying the dilution factor. The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

References

In-Depth Technical Guide: 3,5-Diacetamido-2,6-diiodobenzoic Acid as a Diatrizoic Acid Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid, a widely used iodinated contrast agent for medical imaging, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the identification and quantification of impurities that may arise during its synthesis. This technical guide focuses on a key impurity, 3,5-Diacetamido-2,6-diiodobenzoic acid, providing a comprehensive overview of its origin, analytical detection, and control as stipulated by pharmacopeial standards. This impurity is recognized in the European Pharmacopoeia as "Amidotrizoic Acid Dihydrate Impurity C" and is also known as "4-Deiodo-amidotrizoic Acid."

Chemical Identity and Formation Pathway

Chemical Structure:

-

Diatrizoic Acid: 3,5-Diacetamido-2,4,6-triiodobenzoic acid

-

Impurity (this compound): As the synonym "4-Deiodo-amidotrizoic Acid" suggests, this impurity is structurally similar to diatrizoic acid but lacks the iodine atom at the 4-position of the benzene ring.

The synthesis of diatrizoic acid typically starts from 3,5-diaminobenzoic acid.[1] The process involves sequential iodination and acetylation steps. Incomplete iodination of the aromatic ring is a primary route for the formation of this compound. If one of the three positions (2, 4, or 6) is not iodinated before the final acetylation step, it can result in the formation of di-iodinated impurities.

The following diagram illustrates a simplified synthetic pathway of diatrizoic acid and the potential point of formation for the di-iodinated impurity.

Analytical Methodologies for Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the most common and officially recognized method for the separation and quantification of diatrizoic acid and its related substances, including this compound.[2] Pharmacopoeias such as the European Pharmacopoeia provide standardized methods to ensure consistent quality control.

European Pharmacopoeia (Ph. Eur.) Approach

The European Pharmacopoeia monograph for "Amidotrizoic Acid Dihydrate" outlines a liquid chromatography method for the determination of related substances. While the full, detailed monograph is proprietary, information from various sources allows for the reconstruction of a typical analytical procedure.

Experimental Protocol: HPLC for Related Substances of Diatrizoic Acid (Based on Ph. Eur. principles)

This protocol is a representative example based on publicly available information and common practices for the analysis of iodinated contrast media. For official testing, the current European Pharmacopoeia should be consulted.

1. Chromatographic Conditions:

| Parameter | Specification |

| Column | A suitable stainless steel column (e.g., 250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm). |

| Mobile Phase A | A solution of a suitable phosphate buffer (e.g., potassium dihydrogen phosphate), adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid. |

| Mobile Phase B | Acetonitrile or a mixture of acetonitrile and methanol. |

| Gradient Elution | A gradient program is typically employed, starting with a low percentage of Mobile Phase B and gradually increasing to elute the more retained components. |

| Flow Rate | Approximately 1.0 mL/min. |

| Detection | Ultraviolet (UV) spectrophotometry at a wavelength around 240 nm. |

| Injection Volume | Typically 10-20 µL. |

| Column Temperature | Maintained at a constant temperature, for example, 30 °C. |

2. Solution Preparation:

-

Test Solution: Dissolve a accurately weighed quantity of the diatrizoic acid substance under examination in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

-

Reference Solution (a): Prepare a solution of a diatrizoic acid reference standard at a concentration corresponding to the test solution.

-

Reference Solution (b): Dilute Reference Solution (a) to a concentration corresponding to the reporting threshold for impurities (e.g., 0.05% of the test solution concentration).

-

Reference Solution (c): Prepare a solution containing known concentrations of diatrizoic acid and any available specified impurity reference standards, including a reference standard for this compound (Impurity C), to verify the system suitability.

3. System Suitability:

Before performing the analysis, the chromatographic system must meet certain performance criteria. This is typically assessed using Reference Solution (c).

| Parameter | Acceptance Criteria |

| Resolution | The resolution between the peaks of diatrizoic acid and the specified impurities should be greater than a defined value (e.g., > 1.5). |

| Tailing Factor | The tailing factor for the diatrizoic acid peak should be within a specified range (e.g., 0.8 to 1.5). |

| Relative Standard Deviation (RSD) | The RSD of the peak area for replicate injections of the diatrizoic acid peak should be not more than a specified percentage (e.g., < 2.0%). |

4. Calculation:

The percentage of each impurity is calculated by comparing the peak area of the impurity in the chromatogram of the test solution with the peak area of the main component in the chromatogram of a diluted reference solution, or by using an external standard of the impurity itself if available.

The following diagram illustrates a typical analytical workflow for the determination of diatrizoic acid impurities.

Quantitative Data and Acceptance Criteria

The acceptance criteria for impurities in active pharmaceutical ingredients are defined by regulatory bodies and pharmacopoeias. For this compound (Impurity C), the limits are specified in the European Pharmacopoeia monograph for Amidotrizoic Acid Dihydrate. While the exact values can vary with the edition of the pharmacopoeia, typical limits for specified impurities are in the range of not more than 0.1% to 0.5%.

Table 1: Representative Quantitative Data for HPLC Method Validation